molecular formula C8H8O3 B020755 4-Hydroxy-3-methoxybenzaldehyde-d3 CAS No. 74495-74-2

4-Hydroxy-3-methoxybenzaldehyde-d3

Cat. No. B020755
CAS RN: 74495-74-2
M. Wt: 155.17 g/mol
InChI Key: MWOOGOJBHIARFG-FIBGUPNXSA-N
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Description

4-Hydroxy-3-methoxybenzaldehyde-d3, also known as Vanillin-d3, is a stable isotope labelled compound . It has a molecular formula of C8 2H3 H5 O3 and a molecular weight of 155.17 . It is a useful intermediate used in the synthesis of deuterated dietary antioxidants like ferulic acid derivatives and α-tocopherol .


Synthesis Analysis

4-Hydroxy-3-methoxybenzaldehyde-d3 is synthesized from various biochemicals and reagents . It is a useful intermediate in the synthesis of deuterated dietary antioxidants like ferulic acid derivatives and α-tocopherol .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3-methoxybenzaldehyde-d3 is represented by the formula C8 2H3 H5 O3 . It has a molecular weight of 155.17 .


Chemical Reactions Analysis

4-Hydroxy-3-methoxybenzaldehyde-d3 is involved in various chemical reactions. For instance, it undergoes condensation with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff-bases .

Scientific Research Applications

Synthesis and Chemical Properties

Vanillin and its derivatives, including isotopically labeled versions like 4-Hydroxy-3-methoxybenzaldehyde-d3, are central to synthetic chemistry, serving as intermediates in the synthesis of complex molecules. Tan Ju and Liao Xin (2003) discussed the synthesis methods of vanillin, highlighting its significance as a perfumery and chemical intermediate widely used in pharmaceutical, perfumery, and food flavoring industries. A promising and practical synthesis method for vanillin is proposed, which could extend to its isotopically labeled variants for research purposes (Tan Ju & Liao Xin, 2003).

Catalytic Oxidation and Environmental Applications

The catalytic oxidation of lignins into aromatic aldehydes, including vanillin, represents a crucial process in utilizing biomass and reducing environmental impact. V. Tarabanko and N. Tarabanko (2017) reviewed the principal patterns governing lignins' catalytic oxidation into vanillin, emphasizing the process's efficiency and selectivity. This research suggests the potential of vanillin derivatives in environmental remediation and sustainable chemistry applications (V. Tarabanko & N. Tarabanko, 2017).

Bioactive Marker and Antioxidant Evaluation

4-Hydroxy-3-methoxybenzaldehyde and its isotopically labeled forms have been investigated for their bioactivity, particularly as markers of oxidative stress and in evaluating antioxidant capacities. N. Žarković (2003) focused on 4-hydroxynonenal, a product of lipid peroxidation, highlighting its biological activities and potential as a bioactive marker in various diseases, pointing to the broader implications of vanillin derivatives in biochemical research (N. Žarković, 2003).

Therapeutic Role in Cancer Research

Investigating the therapeutic roles of vanillin and its receptors in cancer highlights the compound's potential in oncology. Katarzyna Rakoczy et al. (2021) reviewed the anticancer potential of vanillin, focusing on its effect on vanilloid receptors and its implications in inhibiting tumor growth. This research indicates the possible use of vanillin derivatives, including isotopically labeled forms, in designing drugs for cancer therapy (Katarzyna Rakoczy et al., 2021).

properties

IUPAC Name

4-hydroxy-3-(trideuteriomethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOOGOJBHIARFG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444266
Record name 4-Hydroxy-3-methoxybenzaldehyde-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-methoxybenzaldehyde-d3

CAS RN

74495-74-2
Record name 4-Hydroxy-3-methoxybenzaldehyde-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74495-74-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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